(1-Methylcyclopropyl)hydrazine
Description
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Structure
3D Structure
Properties
Molecular Formula |
C4H10N2 |
|---|---|
Molecular Weight |
86.14 g/mol |
IUPAC Name |
(1-methylcyclopropyl)hydrazine |
InChI |
InChI=1S/C4H10N2/c1-4(6-5)2-3-4/h6H,2-3,5H2,1H3 |
InChI Key |
CYEKPWVHQSJODM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1)NN |
Origin of Product |
United States |
Contextualization Within Cyclopropyl Substituted Hydrazine Derivatives
(1-Methylcyclopropyl)hydrazine belongs to the broader class of cyclopropyl-substituted hydrazine (B178648) derivatives. The defining feature of this class is the presence of a highly strained, three-membered cyclopropane (B1198618) ring directly or indirectly attached to a hydrazine core (-NHNH2). ontosight.airesearchgate.net This structural combination imparts a unique set of properties. The cyclopropyl (B3062369) group, with its inherent ring strain of approximately 27.5 kcal/mol, can influence the electronic and steric environment of the neighboring hydrazine functional group. rsc.org This can lead to altered reactivity compared to simple alkyl or aryl hydrazines.
The substitution pattern on the cyclopropyl ring and the hydrazine nitrogen atoms gives rise to a diverse array of derivatives with varying chemical and biological properties. For instance, related compounds such as (cyclopropylmethyl)hydrazine (B1590706) and 2-cyclopropyl-3-hydrazinylpyrazine (B1381032) have been investigated for their potential applications in medicinal chemistry. The presence of a methyl group on the cyclopropyl ring in this compound adds another layer of structural complexity, potentially influencing its interaction with biological targets or its behavior in chemical transformations.
Fundamental Principles of Hydrazine Reactivity and Functionalization
Hydrazine (B178648) and its derivatives are well-established building blocks in organic synthesis, primarily due to the nucleophilic nature of the nitrogen atoms. evitachem.comresearchgate.net Key reactions involving hydrazines include:
Condensation with Carbonyl Compounds: Hydrazines readily react with aldehydes and ketones to form hydrazones. evitachem.comrsc.org These hydrazones are stable compounds that can serve as versatile intermediates for the synthesis of various nitrogen-containing heterocycles. rsc.org
Alkylation: The nitrogen atoms of hydrazine can be alkylated using alkyl halides, although controlling the degree and position of alkylation can be challenging. organic-chemistry.org Methodologies for selective alkylation are crucial for synthesizing specifically substituted hydrazine derivatives. organic-chemistry.org
Acylation: Hydrazines react with acylating agents like acid chlorides or anhydrides to form acylhydrazides. These derivatives are important precursors in the synthesis of various heterocyclic systems. organic-chemistry.org
Oxidation and Reduction: Hydrazines can be oxidized to form azo compounds or reduced to amines, depending on the reaction conditions and the nature of the substituents.
N-N Bond Formation: Modern synthetic methods have been developed for the direct formation of the N-N bond, providing alternative routes to substituted hydrazines. organic-chemistry.org
The reactivity of (1-methylcyclopropyl)hydrazine is expected to follow these general principles, with the cyclopropyl (B3062369) group potentially modulating the nucleophilicity of the hydrazine moiety and influencing the stability and reactivity of the resulting products.
Overview of Synthetic Methodological Significance
The primary synthetic route to (1-methylcyclopropyl)hydrazine typically involves the reaction of a 1-methylcyclopropyl halide with hydrazine (B178648). evitachem.com Another approach could involve the reaction of 2-methylcyclopropane carboxylic acid or its derivatives with hydrazine to form the corresponding acylhydrazide, which could then be further transformed. ontosight.ai
The significance of this compound as a synthetic intermediate lies in its ability to introduce the 1-methylcyclopropyl motif into larger molecules. This scaffold is of interest in medicinal chemistry and agrochemistry. evitachem.com For instance, cyclopropyl (B3062369) groups are present in a number of approved drugs and agrochemicals, where they can enhance metabolic stability, improve binding affinity to target proteins, and favorably modulate physicochemical properties. researchgate.net
The hydrazine functionality of this compound allows for its incorporation into various heterocyclic systems, such as pyrazoles and pyrimidines, through condensation reactions with appropriate precursors. tandfonline.comnih.govnih.gov These heterocyclic scaffolds are prevalent in biologically active compounds.
Research Landscape and Future Trajectories
Retrosynthetic Strategies for the this compound Core Structure
Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical steps. ias.ac.indeanfrancispress.com For this compound, the primary disconnections involve the C-N and N-N bonds of the hydrazine group and the formation of the 1-methylcyclopropyl motif.
A primary retrosynthetic disconnection breaks the C-N bond, suggesting (1-methylcyclopropyl)amine and an aminating agent as key precursors. Another strategic cut is across the N-N bond, which points towards a 1-methylcyclopropyl derivative and a hydrazine source. A deeper analysis would further deconstruct the 1-methylcyclopropylamine precursor. This can be envisioned as arising from 1-methylcyclopropanecarboxylic acid via a Curtius, Hofmann, or Schmidt rearrangement. digitellinc.com The carboxylic acid itself can be traced back to the cyclopropanation of a suitable alkene precursor. google.com
Key Retrosynthetic Disconnections for this compound:
| Target Molecule | Disconnection | Precursors |
| This compound | C-N Bond | 1-Methylcyclopropylamine + Aminating Agent |
| This compound | N-N Bond | 1-Methylcyclopropyl Halide/Tosylate + Hydrazine |
| 1-Methylcyclopropylamine | C-C Bond Cleavage (via rearrangement) | 1-Methylcyclopropanecarboxylic Acid |
| 1-Methylcyclopropanecarboxylic Acid | Cyclopropane (B1198618) Ring Formation | Methacrylic Acid/Ester + Dihalocarbene |
Development of Convergent and Divergent Synthetic Pathways to the Chemical Compound
Both convergent and divergent strategies offer distinct advantages in the synthesis of this compound and its analogs. taylorandfrancis.comkccollege.ac.inresearchgate.net
In contrast, a divergent synthesis begins with a common precursor that is elaborated through different reaction pathways to generate a library of structurally related compounds. nih.govrsc.org Starting from a functionalized cyclopropane precursor, various hydrazine derivatives could be introduced, or modifications to the cyclopropyl ring could be made to produce a range of analogs for structure-activity relationship studies.
C-N and N-N Bond Forming Reactions for Hydrazines
The formation of the C-N and N-N bonds is central to hydrazine synthesis.
C-N Bond Formation: A common method for forming the C-N bond in this compound is the alkylation of hydrazine with a suitable 1-methylcyclopropyl electrophile, such as 1-methylcyclopropyl bromide or chloride, under basic conditions. evitachem.com This is a nucleophilic substitution reaction where the hydrazine acts as the nucleophile.
N-N Bond Formation: The direct formation of N-N bonds is a significant area of research in organic chemistry. acs.org Modern methods include:
Oxidative Coupling: Electrochemical methods have been explored for the oxidative coupling of ammonia (B1221849) surrogates to form N-N bonds, which can be a greener alternative to traditional methods. nih.gov
Reductive Coupling: Catalytic reductive coupling of nitroarenes and anilines can produce unsymmetrical hydrazines. organic-chemistry.org
Metal-Catalyzed Cross-Coupling: Palladium and nickel-catalyzed cross-coupling reactions have emerged as powerful tools for forming N-N bonds, offering good functional group tolerance. organic-chemistry.orgorganic-chemistry.orgnih.gov For instance, a nickel-catalyzed coupling of O-benzoylated hydroxamates with amines can yield hydrazides, which can be further converted to hydrazines. organic-chemistry.orgnih.gov
Functionalization of the Cyclopropyl Moiety in Precursor Synthesis
The unique electronic and steric properties of the cyclopropane ring influence its functionalization. digitellinc.com The synthesis of functionalized cyclopropane precursors is crucial for building the this compound scaffold. nih.gov
Methods for synthesizing the 1-methylcyclopropane core often start from readily available materials like methacrylic acid or its derivatives. google.com Cyclopropanation can be achieved using dihalocarbenes followed by dehalogenation. google.com
Further functionalization can be achieved through various reactions:
Ring-Opening Reactions: Under certain conditions, the strained cyclopropane ring can be opened to introduce new functional groups. For example, cyclopropanols can undergo ring-opening difunctionalization. acs.org
Carbometalation: This reaction allows for the introduction of various substituents onto the cyclopropane ring. researchgate.net
Directed Cyclopropanation: The presence of a directing group can control the stereochemistry of cyclopropanation reactions on adjacent double bonds. researchgate.net
Stereoselective Synthesis of Enantiopure this compound Derivatives
As chirality is often a critical factor in the biological activity of molecules, the stereoselective synthesis of this compound derivatives is of significant interest. drpress.orguzh.chrsc.orgthieme-connect.de This involves creating a specific enantiomer of the molecule.
Catalytic Asymmetric Induction in Hydrazine Synthesis
Catalytic asymmetric synthesis aims to create chiral molecules using a small amount of a chiral catalyst. nih.gov This approach is highly efficient and atom-economical.
Recent advancements in asymmetric catalysis that could be applied to the synthesis of chiral this compound derivatives include:
Asymmetric Hydrogenation: Chiral catalysts can be used for the asymmetric hydrogenation of prochiral olefins to create chiral cyclopropane precursors.
Asymmetric Cyclopropanation: The use of chiral catalysts in cyclopropanation reactions can directly generate enantiomerically enriched cyclopropane rings.
Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for stereoselective cycloadditions, which could be adapted for the synthesis of complex chiral cyclopropane systems. rsc.orgrsc.org
Chiral Resolution Techniques for this compound Analogs
Chiral resolution is a classical method for separating a racemic mixture into its individual enantiomers. libretexts.org
Common chiral resolution techniques include:
Diastereomeric Salt Formation: Reacting a racemic mixture of a basic compound like this compound with a chiral acid results in the formation of diastereomeric salts. libretexts.orgcrystalpharmatech.com These salts have different physical properties, such as solubility, allowing for their separation by crystallization. crystalpharmatech.com
Chiral Chromatography: This technique uses a chiral stationary phase to separate enantiomers based on their differential interactions with the stationary phase. drpress.org
Optimization of Reaction Conditions and Process Intensification for the Chemical Compound.
Process intensification in chemical manufacturing refers to the development of novel apparatuses and techniques that lead to substantially smaller, cleaner, safer, and more energy-efficient processes. acs.org For the synthesis of this compound, this involves a detailed investigation of reaction parameters to maximize yield and purity while minimizing reaction times and waste generation. Key areas of optimization include temperature, pressure, solvent selection, catalyst choice, and reactant stoichiometry.
The conventional synthesis involves the nucleophilic substitution of a halide on the cyclopropane ring by hydrazine. evitachem.com Optimizing this reaction requires careful control to prevent side reactions, such as over-alkylation or decomposition of the hydrazine. Temperature control is crucial; while higher temperatures can increase the reaction rate, they may also lead to the formation of undesired byproducts. evitachem.com The choice of base is another critical parameter, as it must be strong enough to facilitate the nucleophilic attack but not so strong as to cause degradation of the reactants or product.
Process intensification can be achieved by moving from traditional batch reactors to more advanced systems. These modern systems offer superior heat and mass transfer, allowing for more precise control over reaction conditions and leading to improved outcomes. researchgate.net
Green Chemistry Approaches in this compound Synthesis.
Green chemistry principles are increasingly being integrated into the synthesis of fine chemicals to reduce environmental impact and enhance safety. mdpi.comresearchgate.net The synthesis of this compound and its precursors can benefit significantly from these approaches.
A primary focus of green chemistry in this context is the replacement of hazardous reagents and solvents. libretexts.org Hydrazine itself is toxic, and efforts are being made to develop synthetic routes that either use it more efficiently or replace it with safer alternatives. acs.orglibretexts.org One approach is the use of biocatalysis, where enzymes are used to perform specific chemical transformations under mild conditions. acs.orggoogle.com While direct enzymatic synthesis of this compound has not been extensively reported, the enzymatic formation of N-N bonds is a growing field of research. acs.org
Solvent selection is another key aspect of green chemistry. Traditional syntheses may use solvents like dimethylformamide (DMF), which has toxicity concerns. rsc.orgevitachem.comnih.gov The exploration of greener solvents, such as water, supercritical carbon dioxide, or bio-based solvents like cyclopentyl methyl ether (CPME), is an active area of research. libretexts.orgresearchgate.netmdpi.com Water is an ideal green solvent due to its non-toxicity and availability, though the low solubility of organic reactants can be a challenge. libretexts.orgmdpi.com High-temperature water or the use of phase-transfer catalysts can sometimes overcome this limitation.
Catalysis plays a central role in green synthesis. The development of highly active and selective catalysts can reduce the energy requirements of a reaction and minimize the formation of byproducts. epo.org For the synthesis of cyclopropylamines, various catalytic methods, including those based on manganese, have been explored for C-N bond formation, offering more sustainable alternatives to traditional stoichiometric reagents. beilstein-journals.org
Below is a table summarizing potential green chemistry approaches for the synthesis of this compound.
| Green Chemistry Principle | Traditional Method | Greener Alternative | Potential Benefits |
| Safer Solvents | Dimethylformamide (DMF), Dichloromethane (DCM) rsc.orgevitachem.comnih.gov | Water, Supercritical CO₂, Cyclopentyl methyl ether (CPME) libretexts.orgresearchgate.netmdpi.com | Reduced toxicity, lower environmental impact, improved process safety. |
| Alternative Reagents | Use of highly toxic hydrazine hydrate (B1144303). evitachem.comorgsyn.org | In situ generation of reactive nitrogen species, biocatalytic approaches. acs.orggoogle.com | Avoids handling and storage of highly hazardous materials. |
| Catalysis | Stoichiometric bases. rsc.org | Heterogeneous catalysts, organocatalysts, biocatalysts. acs.orgmdpi.comepo.org | Increased reaction efficiency, easier product separation, catalyst recyclability. |
| Energy Efficiency | High-temperature reflux. orgsyn.org | Microwave-assisted synthesis, lower temperature catalytic cycles. mdpi.com | Reduced energy consumption, faster reaction times. |
| Waste Reduction | Formation of salt byproducts. | Atom-economical reactions (e.g., borrowing hydrogen reactions). beilstein-journals.org | Minimizes waste streams and improves resource efficiency. |
Continuous Flow Synthesis Protocols for Scalable Production.
Continuous flow chemistry has emerged as a powerful technology for the scalable and safe production of chemical compounds, particularly those involving hazardous reagents or intermediates. osti.govresearchgate.net The synthesis of this compound is a prime candidate for this technology due to the nature of the reactants and the need for precise control over reaction conditions.
The synthesis of cyclopropylamines, key precursors to compounds like this compound, has been successfully demonstrated in continuous flow systems. For example, the Hofmann rearrangement of cyclopropanecarboxamide (B1202528) to cyclopropylamine (B47189) can be performed efficiently and safely in a microreactor system, achieving high yields in short residence times. researchgate.netnih.gov
A hypothetical continuous flow process for producing this compound could involve the following steps:
A stream of a 1-methylcyclopropyl halide dissolved in a suitable solvent is mixed with a stream of hydrazine hydrate and a base at a T-mixer.
The combined stream flows through a heated reactor coil where the alkylation reaction takes place. The temperature and residence time are precisely controlled to maximize the yield of the desired product.
The output from the reactor can be passed through an in-line purification unit, such as a scavenger resin to remove unreacted starting materials or byproducts.
The purified product stream is then collected.
The table below illustrates a potential set of parameters for the continuous flow synthesis of a hydrazine derivative, based on published methods for similar compounds. osti.gov
| Parameter | Value | Purpose |
| Reactant A | 1-Methylcyclopropyl bromide in Ethanol | Source of the cyclopropyl moiety. |
| Reactant B | Hydrazine hydrate in Ethanol | Nucleophile for the substitution reaction. |
| Flow Rate (Reactant A) | 0.5 mL/min | Controls the stoichiometry and residence time. |
| Flow Rate (Reactant B) | 1.0 mL/min | Ensures an excess of hydrazine to favor mono-alkylation. |
| Reactor Temperature | 80 - 120 °C | Optimizes reaction rate while minimizing side reactions. |
| Reactor Volume | 10 mL | Determines the production scale and residence time. |
| Residence Time | ~6.7 min | The time reactants spend in the heated zone of the reactor. |
| Back Pressure Regulator | 10 bar | Allows for heating the solvent above its atmospheric boiling point. |
Nucleophilic and Electrophilic Reactivity Profiles of the Hydrazine Nitrogen Atoms
The hydrazine functional group in this compound possesses two adjacent nitrogen atoms, each with a lone pair of electrons. This configuration renders the molecule nucleophilic, with the terminal nitrogen (β-nitrogen) generally being more sterically accessible and more nucleophilic than the nitrogen atom attached to the cyclopropyl group (α-nitrogen). evitachem.com This differential reactivity is a key determinant in its chemical transformations.
Reactions with Carbonyl Electrophiles: Formation and Transformations of Hydrazones
This compound readily reacts with aldehydes and ketones in a condensation reaction to form the corresponding (1-methylcyclopropyl)hydrazones. This reaction is typically catalyzed by a small amount of acid and proceeds through a nucleophilic attack of the terminal nitrogen of the hydrazine on the electrophilic carbonyl carbon. libretexts.org The resulting tetrahedral intermediate then eliminates a molecule of water to yield the stable hydrazone. libretexts.org
The general mechanism is as follows:
Protonation of the carbonyl oxygen: This increases the electrophilicity of the carbonyl carbon.
Nucleophilic attack: The terminal nitrogen of this compound attacks the carbonyl carbon.
Proton transfer: A proton is transferred from the nitrogen to the oxygen atom.
Dehydration: The elimination of a water molecule leads to the formation of the C=N double bond of the hydrazone.
These hydrazones are versatile intermediates. For instance, they can undergo Wolff-Kishner reduction, where treatment with a strong base at high temperatures reduces the carbonyl group to a methylene (B1212753) group, effectively deoxygenating the original aldehyde or ketone. organic-chemistry.org
| Carbonyl Electrophile | Product | Reaction Conditions | Typical Yield (%) |
| Acetone | 2-Propanone (1-methylcyclopropyl)hydrazone | Ethanol, reflux | 85-95 |
| Benzaldehyde | Benzaldehyde (1-methylcyclopropyl)hydrazone | Methanol, room temp. | 90-98 |
| Cyclohexanone | Cyclohexanone (1-methylcyclopropyl)hydrazone | Acetic acid (cat.), Toluene, reflux | 80-90 |
This table presents typical reaction outcomes for the formation of hydrazones from hydrazines and carbonyl compounds, based on general chemical principles. Specific experimental data for this compound may vary.
Acylation, Alkylation, and Sulfonylation Reactions
The nucleophilic nitrogen atoms of this compound can be readily acylated, alkylated, and sulfonylated.
Acylation: Reaction with acylating agents such as acyl chlorides or anhydrides typically occurs at the more nucleophilic terminal nitrogen. libretexts.org The reaction is often carried out in the presence of a base, like pyridine (B92270) or triethylamine, to neutralize the hydrogen halide or carboxylic acid byproduct. nih.gov For example, reaction with acetic anhydride (B1165640) would yield N'-(1-methylcyclopropyl)acetohydrazide. pharm.or.jp
Alkylation: Alkylation with alkyl halides, such as methyl iodide, also preferentially occurs at the terminal nitrogen atom, leading to the formation of N-alkyl-N'-(1-methylcyclopropyl)hydrazines. organic-chemistry.org The reaction proceeds via a standard SN2 mechanism. libretexts.org
Sulfonylation: Similarly, sulfonylation with sulfonyl chlorides, like p-toluenesulfonyl chloride, in the presence of a base affords the corresponding N'-(1-methylcyclopropyl)sulfonohydrazide. orgsyn.org This reaction is a common method for the preparation of sulfonamides from amines. masterorganicchemistry.com
| Reagent Type | Example Reagent | Product Type |
| Acyl Halide | Acetyl chloride | N'-Acylhydrazine |
| Alkyl Halide | Methyl iodide | N'-Alkylhydrazine |
| Sulfonyl Halide | p-Toluenesulfonyl chloride | N'-Sulfonylhydrazine |
This table illustrates the general reactivity of hydrazines towards acylation, alkylation, and sulfonylation. The specific products are named based on the reaction with this compound.
Oxidative and Reductive Transformations of the Chemical Compound
The hydrazine moiety in this compound is susceptible to both oxidation and reduction, leading to a variety of nitrogen-containing species.
Controlled Oxidation to Diazenes and Related Nitrogen Species
Controlled oxidation of hydrazines can lead to the formation of diazenes (diimides). ethz.ch For monosubstituted hydrazines like this compound, oxidation can yield the corresponding diazene, (1-methylcyclopropyl)diazene. This species is generally unstable and can undergo further reactions, such as the elimination of nitrogen gas to generate a cyclopropyl radical and a methyl radical, or rearrange. Common oxidizing agents for this transformation include hydrogen peroxide, lead tetraacetate, or mercuric oxide. researchgate.net The electro-oxidation of hydrazine and its derivatives has also been studied, demonstrating that the process is often catalyzed by metal electrodes. ogu.edu.trias.ac.innih.gov
Chemoselective Reductions of the Hydrazine Moiety
The N-N bond in hydrazines can be cleaved under reductive conditions. Catalytic hydrogenation, using catalysts such as Raney nickel or palladium on carbon, can reduce the hydrazine to the corresponding amine, in this case, 1-methylcyclopropanamine, and ammonia. d-nb.infolibretexts.org This transformation provides a route to primary amines from their hydrazine precursors.
Cycloaddition and Condensation Reactions for Nitrogen-Containing Heterocycle Synthesis
This compound is a valuable precursor for the synthesis of various nitrogen-containing heterocyclic compounds through cycloaddition and condensation reactions.
A primary application is in the Knorr pyrazole (B372694) synthesis and related reactions, where it reacts with 1,3-dicarbonyl compounds to form substituted pyrazoles. jk-sci.comorganic-chemistry.org The reaction proceeds by initial formation of a hydrazone with one carbonyl group, followed by intramolecular condensation with the second carbonyl group to form the five-membered pyrazole ring. mdpi.com
Similarly, reaction with 1,4-dicarbonyl compounds can lead to the formation of six-membered pyridazine (B1198779) derivatives. asianpubs.orgslideshare.netmdpi.com The initial condensation forms a dihydrazone, which then cyclizes.
Furthermore, this compound can be a building block for the synthesis of 1,2,4-triazoles. Various synthetic routes exist, often involving reaction with reagents containing a C-N single bond and a C=N double bond, such as imidates or amidines, or through the cyclization of appropriately substituted hydrazide or hydrazone precursors. chemistryjournal.netorganic-chemistry.orgscispace.com
| Dicarbonyl/Equivalent | Heterocyclic Product |
| Acetylacetone (a 1,3-diketone) | 1-(1-Methylcyclopropyl)-3,5-dimethyl-1H-pyrazole |
| 2,5-Hexanedione (a 1,4-diketone) | 3,6-Dimethyl-1-(1-methylcyclopropyl)-1,4,5,6-tetrahydropyridazine |
| N/A (various reagents) | Substituted 1,2,4-triazoles |
This table provides examples of heterocyclic systems that can be synthesized from this compound based on established synthetic methodologies for hydrazines.
Formation of Pyrazoles, Indazoles, and Triazoles via this compound
This compound serves as a key component in the synthesis of several nitrogen-containing heterocycles. The hydrazine group provides the necessary nitrogen atoms for the construction of the heterocyclic core through cyclocondensation reactions. mdpi.com
Pyrazoles: The most common method for pyrazole synthesis involves the reaction of a hydrazine with a 1,3-dielectrophilic compound, such as a 1,3-diketone. mdpi.comsioc-journal.cn The reaction of this compound with a 1,3-diketone is expected to proceed via initial formation of a hydrazone, followed by intramolecular cyclization and dehydration to yield a 1-(1-methylcyclopropyl)-substituted pyrazole. The regioselectivity of the reaction depends on the substitution pattern of the diketone. mdpi.com For instance, reacting with an unsymmetrical diketone like 4-ethyl-3-(2-fluoro-1-methylcyclopropyl)-pentane-2,4-dione would lead to a specifically substituted pyrazole ring. vulcanchem.com
Indazoles: Indazole synthesis can be achieved through various methods involving hydrazines. One established route is the intramolecular cyclization of hydrazones derived from o-halo- or o-nitro-substituted benzaldehydes or ketones. researchgate.netresearchgate.net For example, condensation of this compound with an o-fluorobenzaldehyde would form a hydrazone intermediate, which can undergo intramolecular nucleophilic aromatic substitution (SNAr) to furnish the indazole ring system. researchgate.net
Triazoles: 1,2,4-Triazoles can be synthesized from hydrazines through several pathways. The Einhorn-Brunner reaction, for example, involves the condensation of a hydrazine with diacylamines. scispace.com Alternatively, reacting this compound with formamide (B127407) under microwave irradiation represents a potential catalyst-free method for synthesizing the corresponding 1-(1-methylcyclopropyl)-1,2,4-triazole. organic-chemistry.org Another approach involves the reaction of hydrazides with hydrazine hydrate, which could be adapted for the synthesis of N-amino-1,2,4-triazoles. scispace.com
| Heterocycle | General Reactant(s) | General Mechanism | Expected Product with this compound |
| Pyrazole | 1,3-Diketone | Cyclocondensation | 1-(1-Methylcyclopropyl)-3,5-disubstituted-pyrazole |
| Indazole | o-Halobenzaldehyde | Hydrazone formation followed by intramolecular SNAr | 1-(1-Methylcyclopropyl)-1H-indazole |
| 1,2,4-Triazole | Diacylamines | Einhorn-Brunner Reaction | 1-(1-Methylcyclopropyl)-3,5-disubstituted-1,2,4-triazole |
Mechanistic Studies of Rearrangement Reactions Involving the Chemical Compound
The structure of this compound makes it a candidate for several important rearrangement reactions, particularly those that proceed through hydrazone intermediates.
A key example is the rearrangement of cyclopropylketone arylhydrazones, a reaction analogous to the Fischer indole (B1671886) synthesis, which leads to tryptamine (B22526) derivatives. researchgate.netresearchgate.net When this compound reacts with a ketone bearing another cyclopropyl group, such as (2-methylcyclopropyl)ethanone, the resulting hydrazone can undergo a thermally-promoted researchgate.netresearchgate.net-sigmatropic rearrangement (Cloke-Wilson rearrangement). researchgate.net This process involves the cleavage of the N-N bond and the cyclopropane ring, followed by C-C bond formation and subsequent cyclization and aromatization to form an indole scaffold. The presence of the 1-methylcyclopropyl group on the hydrazine nitrogen influences the electronic nature of the hydrazone and can affect the regioselectivity of the rearrangement. researchgate.net
Carbocationic rearrangements are also relevant, especially if the cyclopropyl group is involved. masterorganicchemistry.com Under acidic conditions, protonation could lead to the formation of a carbocation. The migration of an adjacent C-H or C-C bond (a hydride or alkyl shift) could occur if it leads to a more stable carbocationic intermediate. masterorganicchemistry.com While direct studies on this compound are limited, the principles of carbocation stability suggest that rearrangement pathways could be accessible under specific reaction conditions. berhamporegirlscollege.ac.in
| Rearrangement Type | Key Intermediate | Driving Force | Potential Product Class |
| Cloke-Wilson | Hydrazone of a cyclopropyl ketone | Formation of stable aromatic indole ring | Tryptamine derivatives |
| Benzidine-type | Diprotonated hydrazine | Aromatic stabilization via amadischem.comamadischem.com-sigmatropic shift | Substituted biphenyls/diphenylamines |
| Carbocation | Secondary or tertiary carbocation | Formation of a more stable carbocation | Rearranged alkyl or ring-opened products |
Metal-Catalyzed Transformations and Coordination Chemistry of this compound
The hydrazine functionality is well-suited for participation in metal-catalyzed reactions, either as a ligand precursor or as a reactive component in coupling reactions.
Application as a Ligand Precursor in Homogeneous and Heterogeneous Catalysis
This compound can serve as a precursor for the synthesis of Schiff base ligands. ub.edu Condensation with aldehydes or ketones, particularly those containing additional donor atoms like salicylaldehydes, produces hydrazone ligands capable of coordinating with transition metals. ub.edu These ligands can form stable mono- or polynuclear metal complexes. For example, a reaction with o-vanillin could yield an asymmetric Schiff base ligand. Such ligands are valuable in coordination chemistry and can be used to synthesize complexes with interesting magnetic or catalytic properties. ub.edu The resulting metal complexes, such as those with copper(II), may find applications in homogeneous catalysis. core.ac.uk
Cross-Coupling Reactions Involving the Chemical Compound
Hydrazine derivatives, particularly sulfonylhydrazides and hydrazones, are increasingly used in metal-catalyzed cross-coupling reactions. chemrxiv.orgnih.gov These reactions provide a powerful method for forming carbon-carbon and carbon-heteroatom bonds.
This compound can be converted into a tosylhydrazone by reacting it with an aldehyde or ketone and then with tosyl chloride. The resulting N-tosylhydrazone can participate in palladium-catalyzed cross-coupling reactions with aryl halides. organic-chemistry.org This process, which often proceeds via the in-situ formation of a diazo compound intermediate, allows for the synthesis of highly substituted alkenes. organic-chemistry.org
Furthermore, copper-catalyzed radical-radical cross-coupling reactions between sulfonyl hydrazides and other partners, such as 3-aminoindazoles, have been developed. nih.gov This suggests a pathway where a radical generated from a this compound derivative could be coupled with another radical species, expanding its synthetic utility. chemrxiv.orgnih.gov
| Reaction Type | Catalyst System (Example) | Role of Hydrazine Derivative | Product Type |
| Alkene Synthesis | PdCl₂(MeCN)₂ / XPhos | N-Tosylhydrazone (Diazo precursor) | 1,1-Diaryl- or 1-Aryl-1-(1-methylcyclopropyl)alkenes |
| Radical Coupling | Cu(I) / CHP | Sulfonyl hydrazide (Radical source) | Substituted aminoindazoles |
Role in Organocatalysis and Biocatalytic Transformations (Non-biological activity)
In organocatalysis, this compound can be used to form hydrazones that participate in catalytic cycles. For instance, the reaction with an α,β-unsaturated aldehyde can form a chiral hydrazone that, upon activation by a chiral Brønsted or Lewis acid, can undergo enantioselective transformations. researchgate.net This is an extension of iminium ion catalysis, where the hydrazone acts as a substrate for asymmetric additions.
While true biocatalysis involves enzymes, the principles can inspire non-biological transformations. Hydrazine synthetase enzymes are known to form N-N bonds in nature. acs.orgresearchgate.net The study of these enzymatic pathways, which often involve the activation of amino acids and hydroxylamines, can provide insights for developing novel, mild, and selective chemical methods for N-N bond formation and functionalization, although this falls outside the direct application of the pre-formed this compound compound. acs.org
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For this compound, these calculations illuminate its electronic landscape and energetic profile, providing a basis for predicting its chemical behavior.
Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules by examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.orgyoutube.com The energy and localization of these orbitals indicate how a molecule will interact with other chemical species. The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO governs its ability to accept electrons (electrophilicity). youtube.com
In the case of this compound, the HOMO is expected to be localized primarily on the hydrazine moiety, specifically the lone pair of electrons on the terminal nitrogen atom. This is due to the higher energy of non-bonding orbitals compared to the sigma bonds of the cyclopropyl and methyl groups. The electron-donating nature of the methyl and cyclopropyl groups further elevates the energy of the HOMO, enhancing the nucleophilicity of the hydrazine group.
The LUMO, conversely, is likely to be distributed across the antibonding σ* orbitals of the C-N and N-N bonds. Reactions with electrophiles would therefore be initiated by the donation of electrons from the HOMO of the hydrazine.
Table 1: Predicted Frontier Molecular Orbital Properties of this compound
| Orbital | Predicted Localization | Predicted Energy (Illustrative) | Implication for Reactivity |
| HOMO | Primarily on the terminal nitrogen of the hydrazine moiety | -8.5 eV | Site of nucleophilic attack |
| LUMO | Distributed across C-N and N-N σ* orbitals | +1.5 eV | Site of electrophilic attack |
| HOMO-LUMO Gap | 10.0 eV | Indicates moderate kinetic stability |
Note: The energy values in this table are illustrative and based on general trends for similar molecules. Actual values would require specific quantum chemical calculations.
Charge Distribution and Electrostatic Potential Mapping
The distribution of electron density within a molecule is key to understanding its polarity and intermolecular interactions. Mulliken population analysis and Natural Bond Orbital (NBO) analysis are computational methods used to assign partial charges to each atom. bookpi.org For this compound, the nitrogen atoms of the hydrazine group are expected to carry the most significant negative partial charges due to their high electronegativity and the presence of lone pairs.
An electrostatic potential (ESP) map provides a visual representation of the charge distribution on the molecular surface. Regions of negative potential (typically colored red or yellow) indicate areas of high electron density and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and attract nucleophiles.
For this compound, the ESP map would show a region of strong negative potential around the terminal nitrogen atom of the hydrazine group, reinforcing the prediction from FMO analysis that this is the primary site for electrophilic interaction. The cyclopropyl and methyl groups would exhibit a more neutral or slightly positive potential. The study of charge distribution in substituted hydrazines supports these general principles. acs.org
Conformational Analysis and Stereochemical Influences of the Cyclopropyl Moiety
The three-dimensional structure of this compound is not static. Rotation around single bonds leads to different conformational isomers, and the strained nature of the cyclopropyl ring imparts significant stereochemical influence.
Investigation of Rotational Barriers and Conformational Isomers
Rotation around the C-N and N-N bonds in this compound gives rise to various conformers. The rotation of the hydrazine group relative to the cyclopropyl ring is of particular interest. Similar to cyclopropylamine, which exhibits both trans and gauche conformers, this compound is expected to have multiple stable conformations. dntb.gov.uaresearchgate.net
Computational studies on cyclopropylamine have shown that the gauche conformer is slightly more stable than the trans conformer. researchgate.net The barrier to rotation between these conformers is relatively low, suggesting that multiple conformations may be present at room temperature. nih.govresearchgate.net The introduction of a methyl group on the cyclopropyl ring in this compound will likely introduce additional steric interactions that influence the relative energies of the conformers and the rotational barriers.
Table 2: Predicted Conformational Data for this compound
| Rotational Bond | Expected Stable Conformations | Predicted Rotational Barrier (Illustrative) |
| C-N | Gauche, Trans | ~4-6 kJ/mol |
| N-N | Gauche | ~10-15 kJ/mol |
Note: The rotational barrier values are illustrative and based on data for related molecules like cyclopropylamine and hydrazine. nih.govresearchgate.net
Strain Energy Analysis within the this compound System
The cyclopropane ring is characterized by significant ring strain due to its 60° C-C-C bond angles, a substantial deviation from the ideal tetrahedral angle of 109.5°. fiveable.mewikipedia.orgsaskoer.ca This angle strain results in a higher internal energy compared to acyclic or larger ring systems. wikipedia.org The strain energy of cyclopropane itself is approximately 27.5 kcal/mol.
This inherent strain has profound effects on the chemical and physical properties of the molecule. The C-C bonds of the cyclopropyl group have increased p-character and are often described as "bent" bonds. wiley.com This makes the cyclopropyl group electronically similar to a double bond in some respects and can influence the properties of adjacent functional groups. fiveable.me
Reaction Pathway Modeling and Transition State Characterization
Computational chemistry provides the tools to model the entire course of a chemical reaction, from reactants to products, including the high-energy transition state. rsc.org For this compound, this can be applied to understand its reactivity in various chemical transformations.
For instance, the reaction of this compound with an electrophile can be modeled. The calculations would start with the optimized geometries of the reactants. The reaction coordinate would then be systematically explored to locate the transition state structure. The energy of this transition state determines the activation energy of the reaction, which is directly related to the reaction rate.
Frequency calculations are performed at the transition state to confirm that it is a true saddle point on the potential energy surface, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. rsc.org
Modeling the reaction pathways can also help to elucidate reaction mechanisms. For example, in reactions where the cyclopropyl ring might participate, such as in ring-opening reactions, computational modeling can determine the feasibility of different mechanistic pathways by comparing their activation energies. While specific reaction modeling for this compound is not found in the provided search results, the methodologies have been successfully applied to understand the reaction mechanisms of various hydrazine and cyclopropane derivatives. researchgate.netresearchgate.net
Advanced Structural Characterization Methodologies for 1 Methylcyclopropyl Hydrazine Derivatives
Single Crystal X-Ray Diffraction Studies for Precise Geometrical Parameters
Single-crystal X-ray diffraction (SCD) stands as the definitive method for determining the solid-state structure of crystalline compounds. By analyzing the diffraction pattern of X-rays passing through a single crystal, a precise three-dimensional model of the molecule can be constructed, revealing exact bond lengths, bond angles, and torsional angles. oxcryo.com This technique is invaluable for establishing the absolute and relative stereochemistry of chiral centers and for understanding intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing arrangement. rsc.org
For a derivative of (1-methylcyclopropyl)hydrazine, such as a hydrazone formed by condensation with a carbonyl compound, SCD analysis provides indisputable proof of the covalent framework. The procedure involves growing a high-quality single crystal, mounting it on a diffractometer, and collecting diffraction data, often at low temperatures (e.g., 100-173 K) to minimize thermal vibrations and potential radiation damage. rsc.orgncl.ac.uk The resulting electron density map is then used to solve and refine the structure.
Research Findings: In a hypothetical study of a crystalline hydrazone derivative, (E)-1-((1-methylcyclopropyl)imino)pyrrolidin-2-one, SCD analysis would yield precise geometrical parameters. The data would confirm the E-configuration about the C=N double bond and detail the puckering of the pyrrolidinone ring. The cyclopropyl (B3062369) group's geometry, characterized by strained bond angles deviating from the ideal sp³ hybridization, would be accurately measured. Furthermore, intermolecular hydrogen bonds between the hydrazine (B178648) N-H group (if present) or other functionalities and acceptor atoms on adjacent molecules would be identified, explaining the solid-state packing motif.
Table 5.1: Hypothetical Single-Crystal X-Ray Diffraction Data for a this compound Derivative
| Parameter | Bond/Angle | Value (Å or °) | Description |
| Bond Length | C=N | 1.28 Å | Indicates the double bond character of the hydrazone linkage. |
| N-N | 1.39 Å | The length of the single bond between the two nitrogen atoms. | |
| N-C(cyclopropyl) | 1.47 Å | The bond connecting the hydrazine nitrogen to the cyclopropyl ring. | |
| C-C (avg. in ring) | 1.51 Å | Average carbon-carbon bond length within the cyclopropyl ring. | |
| Bond Angle | C=N-N | 117° | The angle defining the geometry around the imine nitrogen. |
| N-N-C(cyclopropyl) | 119° | The angle around the second hydrazine nitrogen. | |
| C-C-C (in ring) | ~60° | The internal angles of the strained three-membered ring. |
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignment
While X-ray diffraction provides a static image of a molecule in the solid state, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating molecular structure and dynamics in solution. manchester.ac.uk For complex derivatives of this compound, one-dimensional (¹H and ¹³C) NMR spectra can be crowded, making unambiguous assignments challenging. Advanced 2D NMR techniques are therefore essential. researchgate.net
Two-dimensional NMR experiments correlate nuclear spins through chemical bonds or through space, allowing chemists to piece together the molecular puzzle. nih.gov
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. walisongo.ac.id For a this compound derivative, COSY would show correlations between the diastereotopic methylene (B1212753) protons on the cyclopropyl ring and potentially long-range coupling to the methyl protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to. walisongo.ac.id It is invaluable for assigning carbon resonances by linking them to their known proton signals. An HSQC spectrum would clearly show which ¹³C signal corresponds to the methyl group, the cyclopropyl methylenes, and the quaternary cyclopropyl carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-4 bonds) between protons and carbons. walisongo.ac.id It is crucial for connecting molecular fragments. For instance, an HMBC spectrum could show a correlation from the methyl protons to the quaternary carbon of the cyclopropyl ring and the nitrogen-bearing carbon, confirming the attachment of the methyl group.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. It is essential for determining stereochemistry and conformation. For a derivative with multiple substituents, NOESY can establish their relative orientation.
Table 5.2: Hypothetical 2D NMR Correlations for a this compound Derivative
| ¹H Signal (ppm) | Correlated Protons (COSY) | Correlated Carbons (HSQC) | Correlated Carbons (HMBC) |
| 1.25 (s, 3H, -CH₃) | -- | 20.5 | 25.1 (Quat. C), 65.4 (N-C) |
| 0.85 (m, 2H, -CH₂-) | 0.60 | 15.2 | 20.5 (-CH₃), 25.1 (Quat. C) |
| 0.60 (m, 2H, -CH₂-) | 0.85 | 15.2 | 20.5 (-CH₃), 25.1 (Quat. C) |
Dynamic NMR Spectroscopy for Conformational Exchange Processes
Molecules in solution are often not static but exist as a population of interconverting conformers. Dynamic NMR (dNMR) spectroscopy is used to study these processes, such as bond rotations or ring flips, when their rates are on the same timescale as the NMR experiment (approximately 10 to 1000 s⁻¹). libretexts.org
By recording NMR spectra at different temperatures, one can observe changes in the line shape of the signals. At low temperatures, where the exchange is slow, separate signals for each conformer may be observed. As the temperature increases, the rate of exchange increases, causing the signals to broaden, coalesce into a single broad peak, and finally sharpen into a time-averaged signal at high temperatures. researchgate.netyoutube.com Analysis of these line shapes can provide quantitative information about the energy barriers and kinetics of the conformational change. For a this compound derivative, dNMR could be used to study restricted rotation around the N-N or N-aryl bonds, providing insight into the molecule's flexibility. libretexts.org
Mass Spectrometry and High-Resolution Mass Spectrometry for Molecular Formula Confirmation of Derivatives
Mass spectrometry (MS) is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. nist.gov For derivatives of this compound, electron ionization (EI) or softer ionization techniques like electrospray ionization (ESI) can be used. mdpi.com
High-Resolution Mass Spectrometry (HRMS) is a particularly powerful variant that can measure m/z values to a very high degree of precision (typically within 5 parts per million). libretexts.org This accuracy allows for the unambiguous determination of a molecule's elemental composition, as the exact mass of a molecule is unique to its specific atomic makeup. scispace.com This capability is crucial for confirming the identity of a newly synthesized derivative and distinguishing it from other compounds with the same nominal mass.
Research Findings: A synthesized derivative of this compound would be subjected to HRMS analysis to confirm its molecular formula. The instrument would provide an exact mass measurement that can be compared against the calculated theoretical mass for the expected formula. A close match provides strong evidence for the successful synthesis. Tandem MS (MS/MS) experiments can further be used to fragment the molecular ion, yielding characteristic product ions that help confirm the structure. For example, a common fragmentation pathway might involve the loss of the methylcyclopropyl group or cleavage of the N-N bond.
Table 5.3: Hypothetical High-Resolution Mass Spectrometry Data for a Derivative
| Derivative | Molecular Formula | Calculated Exact Mass (Da) | Measured Exact Mass (Da) | Error (ppm) |
| [1-(1-Methylcyclopropyl)-2-phenylethyl]hydrazine | C₁₂H₁₈N₂ | 190.146998 | 190.1471 | 0.54 |
Emerging Research Applications and Future Directions for 1 Methylcyclopropyl Hydrazine in Chemical Sciences
Role in the Synthesis of Functional Materials and Polymers.
The unique structural features of (1-Methylcyclopropyl)hydrazine, combining the strained three-membered ring of the cyclopropane (B1198618) with the reactive hydrazine (B178648) group, suggest its potential as a novel monomer or functionalizing agent in materials science.
Precursors for Polymer Backbones and Side Chains.
The bifunctionality of this compound could be exploited in polymerization reactions. The hydrazine moiety offers two nitrogen atoms with nucleophilic character, allowing for incorporation into polymer backbones through reactions with difunctional electrophiles such as diacyl chlorides or diisocyanates to form polyamides or polyureas, respectively. The presence of the 1-methylcyclopropyl group would introduce a rigid and sterically demanding substituent, potentially influencing the polymer's thermal properties, solubility, and morphology.
Alternatively, the hydrazine group could be used to append the 1-methylcyclopropyl unit onto existing polymer side chains. This modification could be used to tune the surface properties of materials, enhance their thermal stability, or introduce specific recognition sites.
Potential Polymer Structures Incorporating this compound
| Polymer Type | Monomers | Potential Properties |
| Polyamide | This compound + Diacyl chloride | Enhanced thermal stability, altered solubility |
| Polyurea | This compound + Diisocyanate | Increased rigidity, modified mechanical properties |
| Functionalized Polymer | Polymer with electrophilic side chains + this compound | Modified surface energy, introduction of reactive handles |
Contributions to Novel Reagent and Catalyst Development in Organic Synthesis.
The inherent reactivity of the hydrazine moiety and the unique stereoelectronic properties of the cyclopropyl (B3062369) ring position this compound as a candidate for the development of new synthetic tools.
Design of Chiral Catalysts Derived from this compound.
Chiral hydrazines are valuable precursors for the synthesis of asymmetric catalysts. The introduction of a chiral center at the cyclopropane ring or the derivatization of the hydrazine with a chiral auxiliary could lead to novel ligands for transition metal-catalyzed reactions. The rigidity of the cyclopropyl group could enforce a specific conformation upon coordination to a metal center, potentially leading to high levels of stereocontrol in reactions such as asymmetric hydrogenation or C-C bond formation. The development of earth-abundant metal catalysts, for instance based on nickel, for asymmetric hydrogenations is an active area of research where novel chiral hydrazines could play a significant role.
Hypothetical Chiral Catalyst Design Strategy
| Catalyst Component | Role | Potential Advantage |
| Chiral this compound | Ligand | Rigid scaffold for stereocontrol |
| Transition Metal (e.g., Ni, Rh, Ir) | Catalytic Center | Active for various transformations |
| Substrate | Reactant | Enantioselective conversion |
Exploration of the Chemical Compound as a Unique Synthetic Building Block.
The term "building block" in organic synthesis refers to a molecule that can be readily incorporated into a larger, more complex structure. Hydrazines are versatile building blocks for the synthesis of nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and agrochemicals. The reaction of this compound with dicarbonyl compounds, for instance, could provide access to a variety of pyrazole (B372694) and pyridazine (B1198779) derivatives bearing a 1-methylcyclopropyl substituent. The cyclopropyl group itself is a valuable structural motif in medicinal chemistry, often imparting favorable metabolic stability and conformational constraint. Therefore, this compound could serve as a valuable synthon for introducing this desirable group into new chemical entities.
Interdisciplinary Research Frontiers and Unexplored Reactivity.
The full potential of this compound likely extends beyond traditional organic and polymer chemistry. The strained cyclopropyl ring is known to exhibit unique electronic properties, participating in reactions where it behaves similarly to a double bond. The investigation of the reactivity of this ring system in the context of the adjacent hydrazine group could uncover novel chemical transformations.
For instance, studies into the oxidation or reduction of this compound could reveal interesting and potentially useful reaction pathways. Furthermore, the biological activity of compounds containing the 1-methylcyclopropylhydrazine scaffold remains largely unexplored. Interdisciplinary research at the interface of chemistry and biology could identify potential applications in areas such as medicinal chemistry or chemical biology. The exploration of its coordination chemistry with various metal ions could also lead to the discovery of new materials with interesting magnetic or electronic properties. The inherent reactivity of hydrazones, derived from hydrazines, as intermediates in organic synthesis further highlights the potential for unexplored applications.
Advancements in Chemical Sciences: Investigating this compound
While the broader classes of cyclopropylamines and hydrazines are known for their utility in medicinal and agricultural chemistry, detailed findings concerning this compound remain largely undocumented in publicly accessible scientific literature. The inherent ring strain of the cyclopropyl group and the nucleophilic nature of the hydrazine moiety suggest potential for unique reactivity; however, without specific studies, any discussion would be speculative.
Further investigation into this compound is necessary to elucidate its chemical properties and potential applications. Future research could uncover novel synthetic pathways and catalytic activities, contributing to the advancement of sustainable chemistry and the understanding of strained ring systems.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (1-Methylcyclopropyl)hydrazine, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves hydrazine reacting with a cyclopropane-containing carbonyl precursor (e.g., 1-methylcyclopropanecarboxaldehyde) under acidic or basic conditions. Solvent choice (ethanol/methanol), temperature (60–80°C), and stoichiometric ratios are critical for optimizing yield. Hydrazone intermediates may require purification via column chromatography or recrystallization .
- Data Contradictions : Industrial-scale methods (e.g., continuous flow reactors) may differ significantly from lab-scale syntheses, requiring validation of scalability .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Analytical Techniques :
- NMR Spectroscopy : - and -NMR to verify hydrazine protons (δ 2.5–3.5 ppm) and cyclopropane ring protons (δ 0.8–1.5 ppm).
- X-ray Crystallography : For unambiguous confirmation of stereochemistry, as demonstrated in analogous hydrazine derivatives .
- Mass Spectrometry : High-resolution MS to validate molecular weight (CHN; theoretical m/z 86.0844) .
Q. What analytical methods are suitable for quantifying this compound in complex mixtures?
- UV-Vis Spectroscopy : Adapt methods from hydrazine detection using potassium permanganate reduction, with absorption maxima at 526–546 nm (ε ≈ 2200 L·mol·cm) .
- Chromatography : HPLC with derivatization (e.g., benzaldehyde hydrazone formation) for enhanced sensitivity .
Advanced Research Questions
Q. How do steric effects of the 1-methylcyclopropyl group influence reactivity in catalytic applications?
- Mechanistic Insight : Computational studies (DFT) on analogous hydrazines reveal that steric hindrance from the cyclopropane moiety can slow cycloreversion steps in ring-opening metathesis reactions. Experimental optimization (e.g., solvent polarity, temperature) is required to balance reactivity and stability .
- Case Study : In hydrazine-catalyzed carbonyl–olefin metathesis, [2.2.1]-hydrazines exhibit higher activation barriers than [2.2.2] derivatives, suggesting similar trends for substituted cyclopropyl hydrazines .
Q. What strategies mitigate toxicity risks during handling of this compound?
- Safety Protocols :
- Ventilation : Use fume hoods to prevent inhalation (acute toxicity Category 4) .
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (irritation Category 2) .
- Emergency Procedures : Immediate rinsing with water for eye exposure (15+ minutes) and ethanol for skin decontamination .
Q. Can this compound serve as a precursor for high-energy materials?
- Energetic Material Design : Hydrazine derivatives are explored in monopropellants (e.g., ASCENT) due to high specific impulse. However, the cyclopropane group may introduce instability; thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are recommended to assess decomposition kinetics .
Q. How does this compound compare to phenylhydrazine in biological applications?
- Functional Differences : The cyclopropane group enhances steric bulk, potentially reducing nonspecific binding in enzyme inhibition assays. Comparative studies using phenylhydrazine controls are advised to isolate steric/electronic effects .
Contradictions and Research Gaps
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
